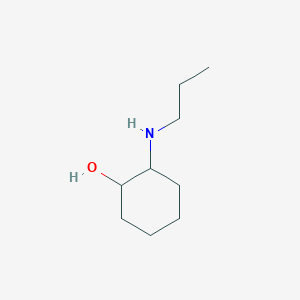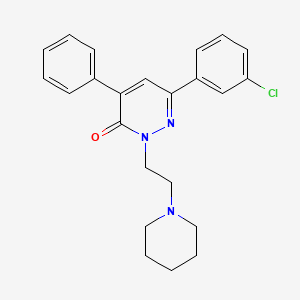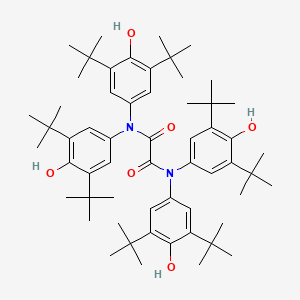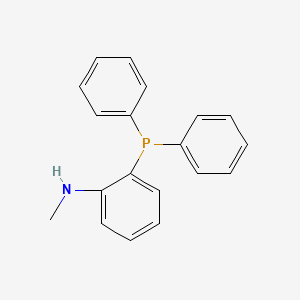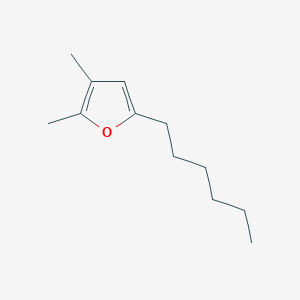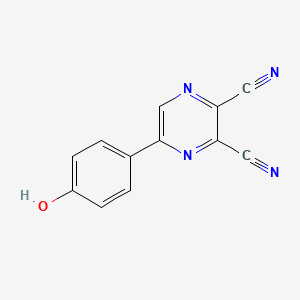
6-Chloro-4-methyl-1H-indole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methyl-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 6th position, a methyl group at the 4th position, and a thiol group at the 3rd position on the indole ring. The unique structure of this compound makes it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent chlorination, methylation, and thiolation steps are carried out using appropriate reagents such as thionyl chloride for chlorination, methyl iodide for methylation, and thiourea for thiolation .
Industrial Production Methods
Industrial production of 6-Chloro-4-methyl-1H-indole-3-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methyl-1H-indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the thiol group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dechlorinated indole derivatives or sulfides.
Substitution: Amino or alkoxy indole derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-4-methyl-1H-indole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methyl-1H-indole-3-thiol depends on its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The chlorine and methyl groups may influence the compound’s binding affinity and specificity for different targets. Pathways involved may include oxidative stress response, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1H-indole-3-thiol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indole-3-thiol: Lacks the methyl group, potentially altering its chemical properties and interactions.
6-Chloro-4-methyl-1H-indole: Lacks the thiol group, which is crucial for certain biological activities.
Uniqueness
6-Chloro-4-methyl-1H-indole-3-thiol is unique due to the combination of the chloro, methyl, and thiol groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
71501-26-3 |
|---|---|
Fórmula molecular |
C9H8ClNS |
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
6-chloro-4-methyl-1H-indole-3-thiol |
InChI |
InChI=1S/C9H8ClNS/c1-5-2-6(10)3-7-9(5)8(12)4-11-7/h2-4,11-12H,1H3 |
Clave InChI |
UWWJKBNMJSXSCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=CN2)S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


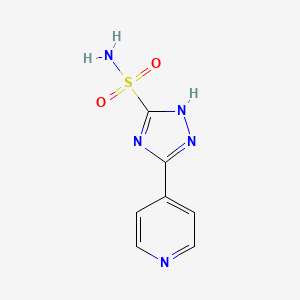


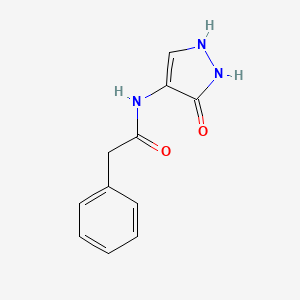
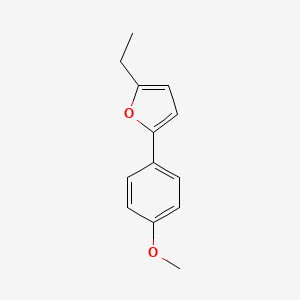
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
